molecular formula C16H25NO5S B8451713 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate CAS No. 473584-10-0

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B8451713
CAS No.: 473584-10-0
M. Wt: 343.4 g/mol
InChI Key: PBZZGDPOFJLGAA-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further linked to a trimethylbenzenesulfonate moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate typically involves the protection of an amino group with a Boc group, followed by the introduction of the trimethylbenzenesulfonate moiety. One common method involves the reaction of 2-aminoethanol with di-tert-butyl dicarbonate to form the Boc-protected aminoethanol. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

    Deprotection Reactions: Commonly use acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation and Reduction Reactions: May involve reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Yield various substituted amines or ethers.

    Deprotection Reactions: Produce the free amine.

    Oxidation and Reduction Reactions: Result in oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The trimethylbenzenesulfonate moiety acts as a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)ethyl 2,4,6-trimethylbenzenesulfonate is unique due to its combination of a Boc-protected amino group and a trimethylbenzenesulfonate leaving group. This dual functionality makes it particularly useful in multi-step organic syntheses, where both protection and activation of the amino group are required.

Properties

CAS No.

473584-10-0

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C16H25NO5S/c1-11-9-12(2)14(13(3)10-11)23(19,20)21-8-7-17-15(18)22-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,18)

InChI Key

PBZZGDPOFJLGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (65 mL, 465.3 mmole, 1.5 eq) was added in one portion to a solution of tert-butyl N-(2-hydroxyethyl)carbamate (50.11 g, 310.2 mmole, 1.0 eq.) in dichloromethane (250 mL, 5 vols). The solution was cooled to −10° C. and trimethylamine hydrochloride (14.84 g, 155.1 mmole, 0.5 eq.) was added in one portion. The resultant mixture was cooled further to −15° C., stirred for 5 minutes, then treated with a solution of mesitylenesulfonyl chloride (74.74 g, 341.2 mmole, 1.1 eq) in dichloromethane (250 mL, 5 vols), over 28 minutes such that the internal temperature remained below −10° C. Once the addition was complete a precipitate had formed and the mixture was stirred at −10° C. for a further 30 minutes. Water (400 mL, 8 vols) was added and all of the precipitate dissolved. The mixture was stirred rapidly for 5 minutes, and then the two layers were separated. A solvent swap from dichloromethane to isopropanol was carried out by distillation at reduced pressure. Solvent was removed (450 mL) and replaced with iso-propanol (450 mL (initial pressure was 450 mbar, b.p. 24° C.; final pressure was 110 mbar, b.p. 36° C.). At the end of the distillation, solvent (150 mL) was removed to bring the volume down to 350 mL (7 vols with respect to the amount of tert-butyl N-(2-hydroxyethyl)carbamate used). The solution was cooled to 25° C., then water (175 mL) was added slowly with stirring, causing the solution gradually to turn cloudy. No solid had precipitated at this stage. More water (125 mL) was added, and a solid precipitate started to form after about 75 mL had been added. The internal temperature rose from 25° C. to 31° C. The mixture was stirred slowly and cooled to 7° C. The solid was collected by filtration, washed with iso-propanol:water (1:1, 150 mL) and dried in vacuo at 40° C. for 21 hours to give the sub-title compound as a white crystalline solid (92.54 g, 87%).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
50.11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
14.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74.74 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
87%

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